molecular formula C29H38N4O6 B1314814 WAY-100635 maleate salt CAS No. 634908-75-1

WAY-100635 maleate salt

Cat. No. B1314814
M. Wt: 538.6 g/mol
InChI Key: XIGAHNVCEFUYOV-BTJKTKAUSA-N
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Description

WAY-100635 maleate salt is a highly selective 5-HT1A serotonin receptor antagonist . It has the ability to inhibit brexpiprazole, an antipsychotic drug that regulates serotonin-dopamine activity .


Molecular Structure Analysis

The molecular weight of WAY-100635 maleate salt is 538.64 . Its molecular formula is C25H34N4O2 · C4H4O4 . The InChI key is XIGAHNVCEFUYOV-BTJKTKAUSA-N .


Chemical Reactions Analysis

WAY-100635 maleate salt is a potent and selective 5-hydroxytryptamine1A antagonist with an IC50 of 0.95 ± 0.12 nM for 5-HT . It has an IC50 of 1.35 nM and is > 100-fold selective for the 5-HT1A site relative to a range of other CNS receptors .


Physical And Chemical Properties Analysis

WAY-100635 maleate salt is a solid substance . It is soluble in water to 50 mM . It is also soluble in DMSO and EtOH . The storage condition is at -20°C .

Safety And Hazards

WAY-100635 maleate salt is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGAHNVCEFUYOV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474703
Record name WAY-100635 maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

WAY-100635 maleate salt

CAS RN

634908-75-1
Record name WAY-100635 maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
M Li, X Chen, N Cao, R Lv, B Gu - Neurourology and …, 2022 - Wiley Online Library
… the administration of WAY-100635 maleate salt (0.3 mg/kg). … With the application of the antagonist WAY-100635 maleate salt (… Interestingly, WAY-100635 maleate salt reduced baseline …
Number of citations: 2 onlinelibrary.wiley.com
S Ghosh, A Kumar, N Sachan, P Chandra - Heliyon, 2021 - cell.com
… Flumazenil, a competitive inhibitor of GABAA receptor in the benzodiazepine site and WAY-100635 maleate salt, a 5-HT1A receptor antagonist were used to find out the possible …
Number of citations: 18 www.cell.com
Y Zhang, RX Zhang, M Zhang, XY Shen… - British journal of …, 2012 - academic.oup.com
… ; (iv) EA+8 nmol of WAY-100635 maleate salt, another selective 5-HT1AR antagonist in 10 … nmol of WAY-100635 maleate salt; and (vi) sham EA+42 nmol of WAY-100635 maleate salt. …
Number of citations: 86 academic.oup.com
C Gorini, HS Jameson… - Journal of …, 2009 - journals.physiology.org
… (citalopram, 1 μM), the 5-HT 1A receptor agonist 8-hydroxy-2-(dipropylamino) tetralin hydrobromide (DPAT, 1 μM), the 5-HT 1A receptor antagonist WAY-100635 maleate salt (WAY, …
Number of citations: 42 journals.physiology.org
LG Hegde, XL Ping, N Jochnowitz, DA Craig - Journal of Pharmacology and …, 2009 - ASPET
We have used the selective melanin-concentrating hormone-1 (MCH 1 ) receptor antagonist SNAP 7941 [((+)-methyl (4S)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl) amino]…
Number of citations: 5 jpet.aspetjournals.org
JSD Kumar, J Prabhakaran, VJ Majo, MS Milak… - European journal of …, 2007 - Springer
Purpose Serotonin 1A (5-HT 1A ) receptors exist in high- and low-affinity states, and agonist ligands bind preferentially to the high-affinity state of the receptor and provide a measure of …
Number of citations: 83 link.springer.com
Y Haranishi, K Hara, T Terada - Pharmacology Biochemistry and Behavior, 2020 - Elsevier
… (±)-DOI hydrochloride, dimethyl sulfoxide (DMSO), L-741,626, sumanirole maleate, gabapentin, urethane, and WAY-100635 maleate salt were purchased from Sigma (St. Louis, MO, …
Number of citations: 12 www.sciencedirect.com
A Sagarduy, J Llorente, C Miguelez… - Experimental …, 2016 - Elsevier
… -HCL (12 mg/kg sc), serotonin hydrochloride (5-HT, 30 μM ex vivo), buspirone hydrochloride (4 and 8 mg/kg, ip in vivo; 10 and 30 μM ex vivo) and WAY-100635 maleate salt (0.5 and …
Number of citations: 22 www.sciencedirect.com
A Nishi, T Yamaguchi, K Sekiguchi, S Imamura… - Neuroscience, 2012 - Elsevier
Yokukansan (YKS), a traditional Japanese medicine, is composed of seven kinds of dried herbs. It is widely prescribed in clinical situation for treating psychiatric disorders such as …
Number of citations: 97 www.sciencedirect.com
Q Zhang, R Gao, J Liu, Y Liu, S Wang - ACTA PHYSIOLOGICA SINICA …, 2007 - Citeseer
… The biochemicals used in the experiments were desipramine, 6-OHDA hydrochloride, apomorphine hydrochloride and WAY-100635 maleate salt (Sigma). …
Number of citations: 21 citeseerx.ist.psu.edu

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